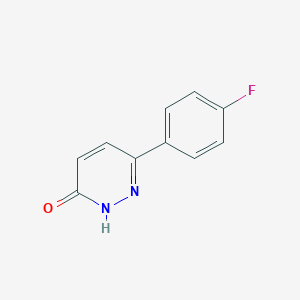

6-(4-Fluorophenyl)pyridazin-3-ol

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in medicinal chemistry. rroij.comijprajournal.com Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocyclic motif. nih.gov This widespread presence is attributable to their structural diversity and their ability to mimic natural biological molecules, thereby facilitating effective interactions with biological targets. ijprajournal.com Heterocycles offer a versatile framework that medicinal chemists can modify to fine-tune a molecule's physicochemical properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, ultimately enhancing their therapeutic efficacy and safety profiles. rroij.com

Pyridazin-3-ol Derivatives as Privileged Structures in Drug Discovery

Within the vast family of heterocyclic compounds, pyridazin-3-ol and its derivatives represent a "privileged structure" in drug discovery. nih.gov The pyridazine (B1198779) ring is characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, all of which are critical for drug-target interactions. nih.gov The pyridazin-3(2H)-one scaffold, a tautomeric form of pyridazin-3-ol, is a core component of numerous bioactive agents with a wide array of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and analgesic properties. doi.orgscispace.com Several pyridazin-3-one derivatives are already on the market, highlighting the therapeutic potential of this heterocyclic core. nih.govdoi.org

Rationale for Research on 6-(4-Fluorophenyl)pyridazin-3-ol within the Context of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in medicinal chemistry. researchgate.netnih.gov The introduction of fluorine can significantly impact a molecule's properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved potency. researchgate.netnih.gov Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which is a key factor in controlling a drug's bioavailability. nih.gov Specifically, the presence of a fluorophenyl group, as in this compound, is a common strategy to block metabolic oxidation, a primary pathway for drug elimination from the body. mdpi.com This modification can prolong the drug's therapeutic effect. nih.gov The investigation of this compound is therefore a logical progression, combining the proven therapeutic potential of the pyridazin-3-ol scaffold with the advantageous properties imparted by fluorine substitution.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHTYHMWPIYECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404317 | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58897-67-9 | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

The synthesis of 6-(4-fluorophenyl)pyridazin-3(2H)-one, the keto-tautomer of 6-(4-Fluorophenyl)pyridazin-3-ol, has been reported through various chemical reactions. One common method involves the reaction of a suitable precursor with 3-chloroaniline. google.com Another approach starts from commercially available materials and proceeds through several steps, including treatment with 4-fluorophenyl benzoate (B1203000) under basic conditions followed by hydrolysis. acs.org

Purification of the final compound is typically achieved through column chromatography, and its structure is confirmed using various spectroscopic techniques. acs.org

Physicochemical Properties

The physicochemical properties of 6-(4-Fluorophenyl)pyridazin-3-ol are influenced by both the pyridazinone core and the fluorophenyl substituent. The pyridazinone moiety, with its two adjacent nitrogen atoms and a carbonyl group, can exist in tautomeric forms, which affects its properties. doi.org The introduction of the fluorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. nih.govbenthamdirect.com The high electronegativity of fluorine also creates a dipole moment and can influence the compound's electrostatic interactions with biological targets. mdpi.com

Table 1: of Related Compounds

| Property | Value | Reference |

| Molecular Weight | 198.224 g/mol | chemsynthesis.com |

| Melting Point | 190.9-191.4 °C (for a related derivative) | google.com |

Note: Data for the specific compound this compound is limited in publicly available literature. The data presented is for closely related pyridazinone derivatives.

Spectral Data and Analysis

The structural elucidation of 6-(4-Fluorophenyl)pyridazin-3-ol relies on a combination of spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the fluorophenyl group. The protons on the phenyl ring would likely appear as a multiplet in the aromatic region, while the protons on the pyridazine ring would also be in this region, with their chemical shifts and coupling patterns providing information about their positions. acs.orgnih.gov

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The presence of the fluorine atom would cause splitting of the signals for the carbon atoms in the fluorophenyl ring, a characteristic feature that helps confirm its presence and position. mdpi.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. google.com

Biological and Pharmacological Activities

In Vitro Studies

Pyridazinone derivatives have been evaluated in various in vitro assays. For instance, some have shown potent inhibitory activity against enzymes like phosphodiesterase 4 (PDE4), which is a target for anti-inflammatory drugs. google.com Other related compounds have been investigated for their anticancer activity against various cell lines. doi.org The presence of the fluorophenyl group in this compound could enhance its potency and selectivity for specific biological targets.

In Vivo Studies

In vivo studies on related pyridazinone derivatives have demonstrated significant analgesic and anti-inflammatory activities in animal models. sarpublication.comresearchgate.net Some have also shown vasodilatory effects, suggesting potential applications in cardiovascular diseases. doi.orgsarpublication.com It is plausible that this compound could exhibit similar or enhanced activities in vivo due to the favorable pharmacokinetic properties often associated with fluorinated compounds.

Mechanism of Action

The mechanism of action for pyridazinone derivatives is diverse and depends on the specific substitutions on the heterocyclic ring. For example, some act as inhibitors of specific enzymes, while others may interact with receptors on the cell surface. doi.orgscirp.org The fluorophenyl group in this compound could play a crucial role in its binding to a target protein, potentially through hydrophobic and electrostatic interactions. benthamdirect.com

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on pyridazinone derivatives have shown that the nature and position of substituents on the pyridazine (B1198779) ring are critical for their biological activity. doi.org For instance, the presence of a phenyl group at the 6-position is often associated with potent activity. sarpublication.com The introduction of a fluorine atom on this phenyl ring, as in this compound, represents a key modification in SAR studies, often aimed at improving metabolic stability and potency. mdpi.com

Overview of Pharmacological Relevance of Pyridazinone and Pyridazinol Scaffolds

The pyridazinone and its tautomeric pyridazinol scaffolds are considered privileged structures in drug discovery, attributed to their versatile biological activities. rsc.orgtandfonline.com These six-membered heterocyclic rings, containing two adjacent nitrogen atoms, are key components in a variety of pharmacologically active agents. scispace.com The inherent chemical properties of this scaffold allow for diverse substitutions, leading to a wide array of biological effects.

Extensive research has demonstrated that pyridazinone derivatives possess a remarkable range of pharmacological properties, including:

Cardiovascular Effects: Certain pyridazinone derivatives have been developed as cardiotonic agents, vasodilators, and antihypertensive drugs. tandfonline.com

Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is a well-established scaffold for the development of anti-inflammatory and analgesic agents, with some derivatives showing potent activity. tandfonline.comwikipedia.org

Anticancer Properties: A significant number of pyridazinone derivatives have been investigated for their potential as antineoplastic agents, demonstrating cytotoxic effects against various cancer cell lines. scispace.com

Antimicrobial and Antiviral Activity: The scaffold has also been explored for its potential in combating microbial and viral infections. scispace.com

Central Nervous System (CNS) Activity: Some pyridazinone derivatives have shown effects on the CNS, including anticonvulsant and antidepressant activities.

The biological versatility of the pyridazinone core stems from its ability to interact with various biological targets, including enzymes and receptors, leading to the modulation of different signaling pathways.

Exploration of Potential Biological Activities Associated with this compound

Building upon the established pharmacological importance of the pyridazinone scaffold, research has begun to explore the specific biological activities of this compound. The introduction of a 4-fluorophenyl group at the 6-position of the pyridazinone ring can significantly influence its electronic properties and biological interactions.

Antineoplastic and Antiproliferative Activity

While direct and extensive studies on the antineoplastic activity of this compound are limited in publicly available literature, the broader class of pyridazinone derivatives has shown significant promise in this area. scispace.comnih.gov The anticancer potential of this scaffold is a major focus of ongoing research. tandfonline.com

The anticancer effects of pyridazinone derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell proliferation and survival. Research on related compounds suggests that potential mechanisms of action for this compound could involve the inhibition of various kinases and enzymes. nih.gov

Several pyridazinone derivatives have been identified as inhibitors of key signaling molecules in cancer, including:

Tyrosine Kinases: These enzymes play a critical role in cell growth and proliferation, and their inhibition is a key strategy in cancer therapy.

Poly(ADP-ribose) polymerase (PARP): PARP inhibitors have emerged as effective treatments for certain types of cancer. tandfonline.com

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. tandfonline.com

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a target in B-cell malignancies. tandfonline.com

A study on a pyridazinyl-containing tricyclic compound demonstrated high anti-proliferative activity, suggesting the potential of the pyridazine moiety in targeting cancer cell pathways. nih.gov

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a pivotal tool for identifying and characterizing novel anticancer agents. wikipedia.orgcancer.gov This in vitro drug discovery tool assesses the cytotoxic and cytostatic effects of compounds against a diverse panel of human cancer cell lines, providing insights into their mechanisms of action. wikipedia.orgcancer.gov

While there is no specific public data confirming that this compound has been evaluated in the NCI-60 screen, numerous pyridazinone derivatives have been subjected to this analysis. doi.org For instance, a series of pyridazin-3(2H)-one derivatives with a quinoline (B57606) moiety were tested against the 60 cell lines, with one compound showing complete cell death in renal and non-small cell lung cancer cell lines. doi.org The results from such screenings of structurally related compounds can offer valuable preliminary insights into the potential antiproliferative profile of this compound.

Anti-inflammatory and Immunomodulatory Effects

The pyridazinone scaffold is a well-recognized platform for the development of novel anti-inflammatory agents. tandfonline.comwikipedia.org The anti-inflammatory properties of these compounds are often linked to their ability to modulate key enzymes and receptors involved in the inflammatory cascade.

Research into the anti-inflammatory mechanisms of pyridazinone derivatives has highlighted their potential as inhibitors of cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes.

Cyclooxygenase (COX) Inhibition: COX enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are crucial mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several studies have reported that pyridazinone derivatives can act as selective COX-2 inhibitors. nih.gov The presence of a 4-fluorophenyl group on the pyridazinone ring has been noted in other heterocyclic systems to influence COX-2 inhibitory activity. rsc.org Pyridazine-pyrazole hybrids have also shown significant selective COX-2 inhibitory activity. nih.gov

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of specific PDE isoforms, particularly PDE4, has been shown to have anti-inflammatory effects. A patent for pyridazin-3(2H)-one derivatives as PDE4 inhibitors explicitly includes 6-(4-fluorophenyl)pyridazin-3(2H)-one, indicating its potential in this area. google.com Other pyridazinone derivatives have also been identified as potent PDE4 inhibitors. openrespiratorymedicinejournal.com

Receptor Modulation: In addition to enzyme inhibition, some pyridazinone derivatives have been found to modulate the activity of receptors involved in the inflammatory response. This adds another dimension to their potential immunomodulatory effects.

Other Investigated Biological Activities (e.g., Antidiabetic, Analgesic, Antidepressant)

The 6-phenylpyridazin-3-ol skeleton is a versatile pharmacophore, with derivatives being explored for a multitude of biological effects beyond antimicrobial actions. These include potential applications as antidiabetic, analgesic, and antidepressant agents.

Antidiabetic Activity: Pyridazinone derivatives have been identified as potential agents for managing diabetes. doi.org Patents describe pyridazine compounds as GSK-3 inhibitors, a target relevant to glucose metabolism. google.com Furthermore, phenyl-isoxazol-3-ol derivatives, which are structurally related, have been investigated as GPR120 agonists, indicating a potential utility in the treatment of diabetes mellitus. google.com.qa

Analgesic Activity: Several studies have highlighted the analgesic potential of pyridazinone derivatives. researchgate.net Research into new pyridazinone derivatives has led to the synthesis of compounds with potent analgesic and anti-inflammatory activities, which have been linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov For example, certain 6-phenyl-4-substituted benzylidene tetrahydro pyridazin-3(2H)-ones have demonstrated significant analgesic effects in preclinical models. researchgate.net The broader class of pyridazine compounds has been consistently reported to possess analgesic properties. scispace.com

Antidepressant Activity: The pyridazine nucleus is also a feature in compounds designed for antidepressant activity. doi.orggoogle.com While direct clinical data on this compound is not available, the inclusion of the pyridazine moiety in patented antidepressant heterocyclic compounds suggests its relevance in the design of new central nervous system (CNS) active agents. google.com Some phosphodiesterase inhibitors with a pyrrolidinone structure, a related heterocyclic system, have also been investigated for antidepressant properties. drugbank.com

Table 2: Overview of Other Biological Activities of Pyridazinone Derivatives

| Biological Activity | Target/Mechanism | Compound Class | Reference |

|---|---|---|---|

| Antidiabetic | GSK-3 inhibition, GPR120 agonism | Pyridazine derivatives, Phenyl-isoxazol-3-ol derivatives | google.comgoogle.com.qa |

| Analgesic | Cyclooxygenase (COX) inhibition | Pyridazinone derivatives | researchgate.netnih.gov |

| Antidepressant | Not specified in detail | Heterocyclic compounds including pyridazine | doi.orggoogle.com |

Elucidation of Molecular Mechanisms of Action for this compound

Receptor Binding Studies

The interaction of pyridazinone derivatives with various receptors has been a key area of investigation to understand their pharmacological effects. Although specific receptor binding data for this compound is scarce, studies on analogous compounds provide a framework for its potential molecular targets.

Derivatives of 6-hydroxypyridazinone have been synthesized and evaluated as ligands for the sigma-1 (σ1) receptor, which is implicated in neuropathic pain. acs.org For instance, 2-(3,4-dichlorophenyl)-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one demonstrated high affinity for the σ1 receptor (Ki = 1.4 nM) and high selectivity over the σ2 receptor and other CNS targets. acs.org This suggests that the pyridazinone core can be effectively tailored to achieve potent and selective receptor binding.

Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives have been extensively studied for their interaction with benzodiazepine (B76468) receptors. anu.edu.au These studies have revealed that modifications at various positions on the imidazo[1,2-b]pyridazine ring system can significantly influence binding affinity, with some compounds exhibiting IC50 values in the low nanomolar range. anu.edu.au The general structure-activity relationships indicate that the pyridazine scaffold is a viable backbone for developing high-affinity CNS receptor ligands.

Research on other heterocyclic structures has also provided insights into potential receptor interactions. For example, soft anticholinergic agents have been evaluated for their binding to muscarinic receptor subtypes, and various ligands for GABA-A receptors contain heterocyclic cores, including pyrazolopyridinones and imidazo[1,2-b]pyridazines. ucsd.edunih.gov

Enzyme Inhibition Kinetics

The pyridazinone structure is a known pharmacophore for various enzyme inhibitors. Kinetic studies on related compounds have elucidated their mechanisms of action, often revealing competitive or potent inhibition of key enzymes.

One of the most studied targets for pyridazinone derivatives is monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative disorders. Pyridazinones containing a (2-fluorophenyl)piperazine moiety have been identified as selective, reversible, and competitive inhibitors of MAO-B, with some compounds exhibiting Ki values in the low nanomolar range. researchgate.net

Pyridazinone derivatives have also been investigated as inhibitors of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. nih.gov Studies have shown that certain pyridazinone compounds can inhibit both COX isoforms, contributing to their analgesic and anti-inflammatory effects. nih.gov

Another important enzyme target is phosphodiesterase 4 (PDE4), which is involved in inflammatory processes. A patent for pyridazin-3(2H)-one derivatives describes their potential as PDE4 inhibitors. google.com Similarly, pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have shown potent and selective inhibition of PDE-5. doi.org

More recently, pyridazinone derivatives have been designed as inhibitors of the c-Met kinase for anticancer applications and as inhibitors of the Trypanosoma cruzi proteasome for treating Chagas disease. nih.govnih.gov These studies often involve detailed structure-guided design to optimize enzyme inhibition. nih.gov

Table 3: Enzyme Inhibition by Pyridazinone Derivatives

| Enzyme Target | Type of Inhibition | Compound Class | Potency (Example) | Reference |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Competitive, Reversible | Pyridazinones with (2-fluorophenyl)piperazine | Ki = 0.0071 µM | researchgate.net |

| Cyclooxygenase (COX-1/COX-2) | Inhibition | 4-phenyl-6-(benzoxazolyl)-pyridazinones | 59-61% inhibition of COX-1 at 10 µM | nih.gov |

| Phosphodiesterase 4 (PDE4) | Inhibition | Pyridazin-3(2H)-one derivatives | Data from patent literature | google.com |

| c-Met Kinase | Inhibition | N-phenyl-dihydropyridazine-carboxamides | Nanomolar activity | nih.gov |

| Trypanosoma cruzi Proteasome | Inhibition | Pyridazinone carboxamides | pIC50 > 8 | nih.gov |

Cellular Assays for Biological Pathway Modulation

Cellular assays are crucial for determining the functional consequences of receptor binding or enzyme inhibition by new compounds. For pyridazinone derivatives, a variety of cellular assays have been employed to assess their impact on biological pathways.

In the context of anti-inflammatory activity, pyridazinone-based p38 MAPK inhibitors have been evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNFα) in cellular models. acs.org Some analogues with a methanol (B129727) group at the C-6 position of the pyridazinone ring showed potent inhibition of TNFα release, with IC50 values in the nanomolar range. acs.org

For anticancer applications, cellular assays measuring anti-proliferative activity are standard. Pyridazinone derivatives have been tested against various cancer cell lines, such as MIA PaCa-2 (pancreatic cancer) and U-2 OS (osteosarcoma), to determine their IC50 values. nih.gov The discovery of a c-Met inhibitor with a pyridazinone core involved assessing its effects on cell apoptosis, colony formation, and cell migration and invasion in non-small cell lung cancer (NSCLC) cell lines. nih.gov

In the field of infectious diseases, intracellular assays are used to evaluate the efficacy of compounds against pathogens within host cells. A pyridazinone derivative was tested in an intracellular Trypanosoma cruzi assay, demonstrating a pEC50 of 6.9 with no activity against the host VERO cells, indicating selective antiparasitic activity. nih.gov

These cellular studies are essential for validating the therapeutic potential of pyridazinone compounds and for understanding how their molecular interactions translate into a desired biological response.

Core Pyridazinol Scaffold Contributions to Bioactivity

The pyridazinone ring is a recognized "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This six-membered heterocyclic ring, containing two adjacent nitrogen atoms and a carbonyl group, is a versatile foundation for developing pharmacologically active compounds. scholarsresearchlibrary.comresearchgate.netcymitquimica.com Its structure is a key feature in a multitude of compounds with a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial effects. scholarsresearchlibrary.comresearchgate.netresearchgate.netsarpublication.com

The pyridazinone moiety's biological significance stems from its chemical properties. cymitquimica.com The arrangement of nitrogen and oxygen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. vulcanchem.com This inherent capability makes the pyridazinone core a powerful building block in the design of new therapeutic agents. scholarsresearchlibrary.comnih.gov Researchers have extensively studied this nucleus to develop new medicinal agents, particularly those acting on the cardiovascular system. scholarsresearchlibrary.com

The Role of the 4-Fluorophenyl Moiety in Modulating Biological Activity

The substitution of a 4-fluorophenyl group at the 6-position of the pyridazinol ring is a critical design element that significantly influences the compound's biological profile.

Impact on Molecular Recognition and Binding Affinity

The 4-fluorophenyl moiety plays a crucial role in how the molecule is recognized by and binds to its biological target. The introduction of fluorine into a molecule can dramatically modify its biological activity by affecting its binding to a target receptor or enzyme. researchgate.net In many synthetic drugs, the 4-fluorophenyl group is a structural requirement for biological activity, with studies showing that this substituent can greatly surpass the biological activity of other functional groups. encyclopedia.pubnih.gov The addition of fluorine often increases the hydrophobicity of the compound, which can aid in its penetration into the hydrophobic pockets of proteins. nih.gov For instance, in a series of pyridazinone derivatives developed as HBV assembly effectors, the presence and position of the fluorine on the phenyl ring were found to be critical for potent antiviral activity. acs.org

Conformational Effects of Fluorine Substitution

The substitution of hydrogen with a fluorine atom can have significant stereoelectronic effects that influence the molecule's three-dimensional shape (conformation). nih.govd-nb.info The compact size of the fluorine atom means it can often be accommodated within binding sites, while its electronic properties can stabilize specific conformations. nih.govbeilstein-journals.org This conformational control is a powerful tool in drug design, as pre-organizing a molecule into its bioactive conformation can enhance potency and selectivity. beilstein-journals.org The interplay of electrostatic interactions, hyperconjugation, and steric factors, all influenced by the fluorine atom, can dictate the conformational preferences of the heterocyclic ring system it is attached to. d-nb.info

Design Principles for Optimizing this compound Derivatives

The optimization of derivatives based on the this compound scaffold follows several key design principles derived from SAR studies. A primary strategy involves modifying substituents on the pyridazinone ring or the phenyl group to enhance potency and selectivity.

For example, in the development of Staphylococcus aureus sortase A inhibitors, a pyridazinone-based lead molecule was optimized using structure-based approaches. nih.gov Computational and synthetic methods led to second-generation analogs that were approximately 70-fold more potent. nih.gov Similarly, in the creation of Hepatitis B Virus (HBV) inhibitors, a high-throughput screening identified a pyridazinone hit compound. acs.org Subsequent SAR studies and optimization, which involved exploring different substitutions on the phenyl ring, resulted in a lead candidate with potent antiviral activity (IC₅₀ = 0.087 µM) and low cytotoxicity. acs.org These studies highlight a common design principle: systematic exploration of substitutions at various positions on the core scaffold to improve interaction with the target and enhance pharmacokinetic properties.

The following table presents research findings on various pyridazinone derivatives, illustrating the impact of different substitutions on biological activity.

| Compound Class | Target | Key Findings | IC₅₀ / Kᵢ Values | Reference |

| Pyridazinone Derivatives | MAO-B | Compound 4b was the most potent and selective hMAO-B inhibitor. | Kᵢ = 0.022 µM | nih.gov |

| Pyridazinone Derivatives | HBV | Lead candidate 4r showed potent antiviral activity and low cytotoxicity. | IC₅₀ = 0.087 µM | acs.org |

| 4-(Aryl)-6-phenylpyridazin-3(2H)-one | S. aureus (MRSA) | Compound 7, with a 4-fluorobenzyl group, showed potent antibacterial activity. | MIC = 3.74 µM | mdpi.com |

| Pyrrolo[3,4-d]pyridazinone Derivatives | COX-2 | Docking scores indicated stable complex formation. | Binding Affinity: -10.9 to -8.0 kcal/mol | mdpi.com |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry is an indispensable tool in the study and optimization of pyridazinone derivatives. sciencepublishinggroup.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and Density Functional Theory (DFT) calculations are widely employed. mdpi.comsciencepublishinggroup.comresearchgate.net

Molecular docking studies are used to predict the preferred orientation of a molecule when bound to a protein target, helping to rationalize its biological activity. nih.govsciencepublishinggroup.comnih.gov For instance, docking has been used to study the interactions of pyridazinone derivatives with targets like butyrylcholinesterase, monoamine oxidase-B (MAO-B), and VEGFR-2. nih.govnih.govsciencepublishinggroup.com These studies provide insights into key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are consistent with experimental activity data. nih.govmdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules (steric, electrostatic, hydrophobic fields) with their biological activities. researchgate.net These models help in understanding the structural requirements for activity and in designing new, more potent inhibitors. researchgate.net DFT calculations are also utilized to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps, which provide insights into the reactivity and stability of the compounds. mdpi.comresearchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyridazinone derivatives, which dictate their reactivity and interaction with biological targets. researchgate.netmdpi.com These calculations provide data on frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Eg) is a critical parameter, with a lower gap often suggesting higher chemical reactivity. researchgate.net

For pyridazinone derivatives, the distribution of HOMO and LUMO orbitals is typically delocalized across the molecular backbone. mdpi.com The HOMO often acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. In pyridazinone structures, electronegative regions are commonly found around the nitrogen and oxygen atoms of the pyridazinone ring, indicating these as likely sites for hydrogen bonding and other interactions. researchgate.net The electrophilicity index (ω) can also be calculated to point towards probable biological activity. researchgate.net

Theoretical studies on related structures, such as 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one, have utilized DFT calculations to understand their molecular properties. researchgate.net Large-scale computational projects like PubChemQC make electronic structure data, calculated using methods like B3LYP/6-31G*, available for millions of molecules, including those structurally related to this compound. riken.jparxiv.org These databases provide a valuable resource for comparing and predicting the electronic properties of novel compounds.

Table 1: Representative Quantum Chemical Properties of Pyridazinone Derivatives

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| Energy Gap (ΔE eV) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment (Debye) | Measure of molecular polarity | Influences solubility and binding interactions researchgate.net |

| Electrophilicity Index (ω) | Global reactivity descriptor | Predicts biological activity potential researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. chemrevlett.com This method has been widely applied to pyridazinone derivatives to understand their binding modes and to guide the design of new inhibitors for various targets. For instance, docking simulations of pyridazinone-based compounds into the active sites of enzymes like monoamine oxidase (MAO-A and MAO-B) have revealed key interactions, such as π-π stacking and hydrogen bonds, that contribute to their inhibitory activity and selectivity. researchgate.net

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex and to observe its dynamic behavior over time. chemrevlett.comnih.gov MD simulations can confirm the stability of docking poses and provide deeper insights into the conformational changes that may occur upon ligand binding. nih.govnih.gov For example, MD simulations have been used to study the stability of complexes between pyridazine derivatives and the STING (stimulator of interferon genes) protein, a key target in cancer immunotherapy. nih.gov

The combination of docking and MD simulations is a powerful approach. Structure-guided design efforts for pyridazinone-based inhibitors of the Trypanosoma cruzi proteasome have utilized cryo-electron microscopy (cryo-EM) structures to inform docking studies, leading to the optimization of compound potency and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The binding free energy of the complex can be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to rank potential inhibitors based on their binding affinities. nih.gov

Table 2: Example of Molecular Docking Results for Pyridazinone Derivatives

| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyridazinone-triazole derivatives | Acetylcholinesterase (AChE) | p-methylphenyl group in hinge region | High Glide score | researchgate.net |

| Pyridazinone derivatives | MAO-B | π-π interactions | High docking scores | researchgate.net |

| Pyridazinone-based proteasome inhibitors | T. cruzi proteasome (β4/β5) | β4Asn22, β4Phe24 | - | nih.gov |

| 3-(fluoro-imidazolyl) pyridazine derivatives | STING | - | EC50 = 0.06 µM (human) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structures of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of newly designed molecules before their synthesis.

For pyridazinone derivatives, 3D-QSAR studies have been particularly informative. In one study, a 3D-QSAR pharmacophore model was generated for a series of 6-(4-substitutedphenyl)-3-pyridazinones evaluated as vasodilating agents. nih.gov This model helped to identify the key structural features required for potent activity. The study revealed that substituting the phenyl ring at position 6 of the pyridazinone core significantly impacted activity. For example, compounds bearing a hydroxyl group showed superior activity compared to those with methyl or unsubstituted phenyl rings. nih.gov This type of analysis is crucial for rational drug design, allowing researchers to prioritize which analogs to synthesize. nih.gov

The general process involves aligning a set of molecules with known activities and then generating fields (e.g., steric and electrostatic) around them. These fields are then used as descriptors to build a regression model, which can be validated using a test set of compounds. nih.gov

Pharmacophore Generation and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. researchgate.net Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.com For pyridazinone derivatives, pharmacophore models typically highlight features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings as being crucial for activity. researchgate.net

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, is a cost-effective method for identifying new hit compounds. nih.govnih.gov For example, a pharmacophore model derived from active pyridazinone PDE4 inhibitors could be used to screen databases like ZINC to find new potential drug candidates. nih.govf1000research.com Virtual screening has been successfully used to identify novel inhibitors for various targets, demonstrating its power in modern drug discovery. nih.govnih.gov

Future Perspectives and Advanced Research Directions

Emerging Methodologies in the Synthesis of Fluorinated Pyridazinol Compounds

The synthesis of pyridazinone derivatives, including the fluorinated analogue 6-(4-Fluorophenyl)pyridazin-3-ol, is evolving beyond traditional methods. Research is now focused on developing more efficient, versatile, and environmentally benign synthetic routes.

A foundational approach to synthesizing the pyridazinone ring involves the condensation of a γ-keto acid with hydrazine (B178648) hydrate. nih.govscispace.com For fluorinated derivatives, this requires a suitable fluorinated precursor, such as 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, which can be prepared via a Friedel-Crafts acylation. nih.govgazi.edu.tr The resulting dihydropyridazinone is then aromatized, often using bromine in acetic acid, to yield the final pyridazin-3(2H)-one structure. nih.govgazi.edu.tr

However, emerging methodologies are refining this process, emphasizing green chemistry and procedural efficiency. Key advancements include:

Novel Catalytic Systems: Researchers are exploring heterogeneous catalysts to improve reaction efficiency and simplify product purification. For instance, a ZnS-ZnFe2O4 heterogeneous catalyst has been successfully used in the multicomponent cyclization-condensation to produce pyridazinone derivatives, offering benefits like mild conditions and easy catalyst recovery. nanomaterchem.com Eco-friendly biocatalysts like chitosan (B1678972) have also been employed for Michael-type addition reactions in the synthesis of related heterocyclic systems.

Energy-Efficient Reactions: The use of microwave and ultrasound irradiation is becoming more common. These techniques can significantly reduce reaction times and improve yields in a solvent-free, environmentally benign manner. scispace.com

Advanced Reaction Strategies: One-pot, multicomponent reactions are being developed to construct the pyridazinone scaffold in a single, efficient step, avoiding the isolation of intermediates. scispace.comnanomaterchem.com Furthermore, novel strategies like the Diaza-Wittig reaction are being employed to create versatile pyridazine (B1198779) derivatives with a wide range of possible substituents. kuleuven.be Palladium-catalyzed reactions have also been developed for the synthesis of substituted 6-phenyl-3(2H)-pyridazinones. researchgate.net

Novel Biological Targets and Therapeutic Areas for Pyridazinol Derivatives

The pyridazinone nucleus is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. While traditional applications include cardiovascular and anti-inflammatory agents, recent research has unveiled novel and highly specific molecular targets, opening up new therapeutic avenues. nih.govscholarsresearchlibrary.com

Anti-inflammatory and Autoimmune Diseases: Pyridazinone derivatives have shown significant potential in treating inflammatory conditions by targeting key signaling molecules.

Kinase Inhibition: They have been identified as potent inhibitors of p38 MAP kinase and Discoidin Domain Receptor 1 (DDR1), both of which are implicated in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD). scirp.orgacs.orgnih.gov

PDE4 Inhibition: As inhibitors of phosphodiesterase 4 (PDE4), these compounds can reduce the release of inflammatory mediators from neutrophils, making them promising for acute inflammatory diseases. mdpi.com

COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2) offers anti-inflammatory effects with potentially improved gastrointestinal safety compared to older non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net

Oncology: The anticancer potential of pyridazinones is a major area of investigation.

Receptor Tyrosine Kinase Inhibition: Substituted 6-phenyl-3(2H)-one derivatives have been developed as potent inhibitors of the c-Met kinase, a key driver in many cancers. nih.gov

Targeting Stress-Activated Pathways: Hybrid molecules incorporating the pyridazine ring have been designed to target the JNK1 pathway, which is involved in cancer cell survival. acs.org

Broad Antiproliferative Activity: Derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including colon (HCT116), breast (MCF-7), and prostate (PC-3) cancers. nih.govsioc-journal.cn

Infectious Diseases: A particularly novel application is in the treatment of parasitic diseases.

Trypanosoma cruzi Proteasome Inhibition: A pyridazinone compound was identified as a potent and selective inhibitor of the proteasome in Trypanosoma cruzi, the parasite responsible for Chagas disease. This represents a promising new strategy for treating this neglected tropical disease. nih.gov

Other Therapeutic Areas: The versatility of the scaffold extends to other areas, including the development of MAO-B inhibitors for neurodegenerative diseases like Parkinson's, and agrochemical applications as herbicides. nanomaterchem.comnih.gov

| Therapeutic Area | Biological Target / Mechanism | Specific Compound Class | Reference(s) |

|---|---|---|---|

| Anti-Inflammatory | DDR1 Kinase Inhibition | Pyrazolo[3,4-d]pyridazinone derivatives | acs.orgnih.gov |

| Anti-Inflammatory | p38 Kinase Inhibition | Pyrido[2,3-d]pyridazine-2(1H)-ones | scirp.org |

| Anti-Inflammatory | PDE4 Inhibition | Dihydropyridazinone-scaffold molecules | mdpi.com |

| Oncology | c-Met Kinase Inhibition | Substituted 6-pheny-3H-pyridazin-3-ones | nih.gov |

| Oncology | JNK1 Pathway Inhibition | 3,6-Disubstituted Pyridazine Derivatives | acs.org |

| Infectious Disease | T. cruzi Proteasome Inhibition | Functionalized Pyridazinones | nih.gov |

| Neurology | MAO-B Inhibition | Pyridazinones with (2-Fluorophenyl)piperazine Moiety | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyridazinol Drug Design

The design and optimization of pyridazinol-based drugs are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can process vast datasets to predict molecular properties, identify novel candidates, and accelerate the drug discovery pipeline. numberanalytics.comgeeksforgeeks.org

The core of ML-driven drug discovery involves optimizing a model's parameters to minimize a loss function, a process heavily reliant on calculating derivatives (gradients) through algorithms like backpropagation. numberanalytics.comtowardsdatascience.com This allows the model to learn complex relationships between a molecule's structure and its biological activity.

Key applications in pyridazinol drug design include:

De Novo Drug Design: Deep learning generative models can design entirely new molecules. In one notable example, a workflow integrating a deep generative model with kinase selectivity screening and molecular docking led to the discovery of a novel pyrazolo[3,4-d]pyridazinone as a highly potent and selective DDR1 inhibitor for treating IBD. acs.orgnih.gov Similarly, reinforcement learning models have been used to design molecules targeting inflammation-related receptors. acs.org

Target Identification and Repurposing: AI can screen existing libraries of compounds against vast databases of biological targets to find new uses. An inverse virtual screening approach, using pharmacophore modeling and docking, was applied to a library of pyridazinone-based molecules to identify aspartate aminotransferase as a potential new therapeutic target. nih.gov

Binding Mode Analysis and Optimization: Molecular docking simulations, a cornerstone of structure-based drug design, are used to predict how pyridazinol derivatives bind to their target proteins. This was used to confirm the binding mode of a pyridazine derivative in the JNK1 active site and to guide the structural optimization of T. cruzi proteasome inhibitors. acs.orgnih.gov

This synergy between AI and medicinal chemistry enables a more rational, efficient, and rapid exploration of the chemical space around the pyridazinol scaffold, moving beyond traditional trial-and-error approaches.

Development of Advanced In Vitro and Ex Vivo Models for Activity Assessment

To accurately predict the in vivo efficacy of new pyridazinol derivatives, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. These advanced in vitro and ex vivo systems better replicate the complex microenvironment of human tissues.

Three-Dimensional (3D) Cell Culture Models: For anticancer drug screening, 3D models like multicellular tumor spheroids are becoming the standard. bmrat.org Unlike 2D monolayers, 3D cultures mimic key aspects of solid tumors, such as:

The formation of nutrient and oxygen gradients.

The establishment of complex cell-cell and cell-matrix interactions.

More realistic cell proliferation rates. mdpi.com

These factors mean that 3D models provide more accurate data on a drug's efficacy and potential for resistance, bridging the gap between in vitro testing and clinical outcomes. bmrat.orgrsc.orgnih.gov The response of cancer cells in 3D spheroids to drugs can differ significantly from their 2D counterparts, highlighting the importance of these advanced models for evaluating novel anticancer pyridazinones. researchgate.net

Specialized In Vitro and Ex Vivo Assays: The specific biological activity of a pyridazinol derivative dictates the choice of assessment model.

For Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a common ex vivo assay to measure a compound's ability to reduce inflammation. researchgate.nettandfonline.com In vitro, assays that measure the inhibition of LPS-induced NF-κB activation in monocytic cell lines (e.g., THP1-Blue) or the suppression of cytokine production (e.g., IL-6) provide mechanistic insights. mdpi.comnih.gov

For Antiparasitic Activity: To test compounds against Chagas disease, in vitro models using intracellular T. cruzi amastigotes cultured within host cells are essential for determining potency against the clinically relevant form of the parasite. nih.gov

For Anticancer Activity: Beyond standard proliferation assays, advanced models could include co-cultures of cancer cells with fibroblasts or immune cells to assess the drug's effect within a simulated tumor microenvironment. mdpi.com

The use of these sophisticated models allows for a more rigorous and predictive preclinical evaluation of pyridazinol derivatives, ensuring that only the most promising candidates advance toward clinical development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Fluorophenyl)pyridazin-3-ol, and what analytical techniques are critical for validating its purity and structure?

- Synthesis : Common methods involve condensation reactions between fluorophenyl-substituted precursors and pyridazine intermediates. For example, fluorophenyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by oxidation or hydrolysis to yield the hydroxyl group at the 3-position .

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (as seen in related pyridazine derivatives) resolves stereochemical ambiguities .

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?

- The fluorine atom’s electronegativity enhances electron-withdrawing effects, stabilizing the pyridazine ring and increasing metabolic resistance. This substituent also modulates solubility (logP) and hydrogen-bonding capacity, critical for bioavailability studies .

- Computational methods (e.g., DFT calculations) predict dipole moments and electrostatic potential surfaces, aiding in solubility and reactivity assessments .

Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?

- In vitro assays : Enzyme inhibition studies (e.g., cyclooxygenase or phosphodiesterase assays) are prioritized for pyridazinone derivatives. Cell viability assays (e.g., MTT) screen for cytotoxicity .

- Target identification : Surface plasmon resonance (SPR) or fluorescence polarization assays identify binding interactions with receptors like GPCRs or kinases .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s mechanism of action across studies?

- Data reconciliation : Meta-analysis of dose-response curves and binding kinetics (e.g., Kd, IC50) across studies can identify experimental variables (e.g., buffer pH, cell lines). Orthogonal assays (e.g., CRISPR knockouts) validate target specificity .

- Case study : Discrepancies in reported antiplatelet activity may arise from differences in platelet-rich plasma preparation or agonist selection .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced selectivity?

- Molecular docking : Simulate interactions with target proteins (e.g., COX-1 vs. COX-2) to prioritize substituents that improve binding affinity. For example, adding electron-donating groups to the pyridazine ring may reduce off-target effects .

- MD simulations : Assess conformational stability in aqueous and lipid environments to predict pharmacokinetic profiles .

Q. What advanced spectroscopic techniques characterize its tautomeric equilibria in solution?

- Dynamic NMR : Variable-temperature ¹H NMR tracks tautomeric shifts between pyridazin-3-ol and pyridazinone forms.

- IR spectroscopy : O–H and C=O stretching frequencies differentiate enol and keto tautomers .

Q. How do structural analogs (e.g., 6-(3,4-dihydroxyphenyl)pyridazin-3-ol) compare in terms of redox behavior?

- Cyclic voltammetry reveals oxidation potentials influenced by substituent electron-donating/withdrawing effects. The 4-fluorophenyl group stabilizes the radical intermediate, reducing oxidation propensity compared to dihydroxyphenyl analogs .

Methodological Considerations

Q. What protocols mitigate degradation during long-term storage?

- Store under inert atmosphere (N2 or Ar) at –20°C in amber vials. LC-MS monitoring detects hydrolytic byproducts (e.g., pyridazinones) .

Q. How to address low yields in fluorophenyl coupling reactions?

- Optimize palladium catalysts (e.g., Pd(PPh3)4) and ligand systems (e.g., SPhos) for Suzuki-Miyaura reactions. Microwave-assisted synthesis improves reaction efficiency .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.